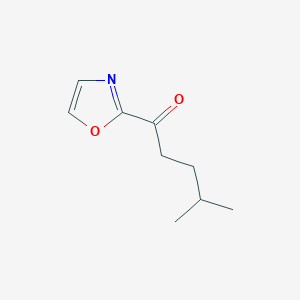

2-(4-Methylvaleryl)oxazole

描述

Foundational Principles of Oxazole (B20620) Ring Systems in Organic Synthesis

The oxazole ring is a five-membered heterocyclic aromatic compound containing one oxygen and one nitrogen atom at positions 1 and 3, respectively. cymitquimica.com This structural motif is a cornerstone in organic and medicinal chemistry due to its presence in numerous natural products and synthetically developed molecules with significant biological activities. ontosight.ai The unique electronic properties and reactivity of the oxazole ring make it a versatile building block in organic synthesis.

Oxazoles are aromatic, though less so than their sulfur-containing analogs, thiazoles. ontosight.ai The heteroatoms influence the electron distribution within the ring, making the C2 position particularly susceptible to deprotonation and subsequent reaction with electrophiles. This reactivity is a key aspect of their synthetic utility.

A variety of synthetic methods have been developed to construct the oxazole core. rsc.org Classical methods often involve the cyclization of α-acylamino ketones (Robinson-Gabriel synthesis) or the reaction of α-haloketones with primary amides. Modern approaches have expanded this toolbox significantly, including iodine-catalyzed oxidative cyclizations and metal-free domino reactions, which offer milder conditions and greater functional group tolerance. chemistryviews.org For instance, 2-acyloxazoles can be synthesized through the reaction of aryl methylketones with ammonium (B1175870) acetate (B1210297) and iodine in a one-pot process. chemistryviews.org Another efficient method involves the reaction of 2-magnesiated oxazoles, generated from the treatment of oxazole with isopropylmagnesium chloride, with Weinreb amides to yield 2-acyl oxazoles. sigmaaldrich.com

The oxazole ring itself can undergo various transformations. While electrophilic substitution is challenging, the ring can participate in cycloaddition reactions, acting as a diene. rsc.org The functionalization of the oxazole ring is crucial for modifying the properties of the resulting molecules, and numerous strategies have been developed to introduce substituents at specific positions, thereby enabling the synthesis of a wide array of complex molecules.

The Context of 2-(4-Methylvaleryl)oxazole within Modern Oxazole Research

This compound is a specific derivative of the oxazole family that appears in chemical catalogs primarily as a research compound or building block for more complex syntheses. While extensive, peer-reviewed studies focusing solely on this compound are not widely available, its structure and chemical identity place it within the broader context of research on 2-acyloxazoles.

| Property | Data |

| Molecular Formula | C9H13NO2 |

| Molecular Weight | 167.2 g/mol |

| CAS Number | 898759-29-0 |

| IUPAC Name | 4-methyl-1-(1,3-oxazol-2-yl)pentan-1-one |

The data in this table is compiled from chemical supplier information. vulcanchem.comjkchemical.com

The reaction of oxazole with a 4-methylvaleryl halide or anhydride (B1165640) under acylation conditions.

The coupling of a 2-metalated oxazole (e.g., 2-lithiooxazole or a 2-Grignard reagent) with a suitable 4-methylvaleryl electrophile, such as a Weinreb amide. sigmaaldrich.com

An iodine-catalyzed reaction, which has been shown to be effective for the synthesis of various 2-acyloxazoles. researchgate.net

In modern oxazole research, the focus often lies on the incorporation of the oxazole moiety into larger molecules to achieve specific biological activities. The substructures present in this compound, namely the oxazole ring and the methylpentanoyl group, are found in more complex molecules that are subjects of scientific investigation. For example, molecules containing both oxazole and methylpentanoyl fragments have been explored in the context of designing new therapeutic agents. ontosight.ai

The role of this compound is therefore primarily that of a specialized chemical intermediate. Its acyl group can be further modified, for instance, through reduction to an alcohol or conversion into an amine, providing a pathway to a variety of other functionalized oxazole derivatives. The lipophilic 4-methylvaleryl side chain could also be a feature of interest in modulating the physicochemical properties, such as solubility and membrane permeability, of larger drug candidates.

While direct research on this compound is limited, its availability as a research chemical suggests its potential utility in the synthesis of novel compounds for applications in materials science and medicinal chemistry, where the oxazole scaffold continues to be a highly valued structural component.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-methyl-1-(1,3-oxazol-2-yl)pentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c1-7(2)3-4-8(11)9-10-5-6-12-9/h5-7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLBWULJUGUYPFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC(=O)C1=NC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00642060 | |

| Record name | 4-Methyl-1-(1,3-oxazol-2-yl)pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00642060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898759-29-0 | |

| Record name | 4-Methyl-1-(2-oxazolyl)-1-pentanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898759-29-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-1-(1,3-oxazol-2-yl)pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00642060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 4 Methylvaleryl Oxazole and Diversely Substituted Oxazole Derivatives

Classical and Established Oxazole (B20620) Ring Formation Protocols

The construction of the oxazole ring has been a subject of synthetic exploration for over a century, leading to several classical and highly reliable methods. These protocols typically involve the cyclization and dehydration of acyclic precursors to form the aromatic core.

Robinson-Gabriel Cyclodehydration Strategies

The Robinson-Gabriel synthesis is a cornerstone method for oxazole formation, first described in 1909 and 1910. wikipedia.org This reaction involves the intramolecular cyclodehydration of 2-acylamino-ketones to yield 2,5-disubstituted or 2,4,5-trisubstituted oxazoles. wikipedia.orgslideshare.net The reaction is catalyzed by a cyclodehydrating agent, with sulfuric acid being commonly employed. nih.gov The mechanism proceeds through the protonation of the acylamino keto moiety, followed by cyclization and subsequent dehydration to form the aromatic oxazole ring. ijpsonline.comijpsonline.com

A variety of dehydrating agents can be utilized, each with its own efficacy and substrate compatibility. While agents like phosphorus pentachloride (PCl₅), sulfuric acid (H₂SO₄), and phosphorus oxychloride (POCl₃) can be effective, they sometimes result in lower yields. ijpsonline.comijpsonline.com Polyphosphoric acid has been shown to increase yields to the 50-60% range. ijpsonline.comijpsonline.com More modern approaches have employed reagents like trifluoroacetic anhydride (B1165640), particularly in solid-phase syntheses where the 2-acylamino-ketone is attached to a resin. wikipedia.orgidexlab.com

Table 1: Common Dehydrating Agents in Robinson-Gabriel Synthesis

| Dehydrating Agent | Chemical Formula | Notes |

|---|---|---|

| Sulfuric Acid | H₂SO₄ | Commonly used, classical reagent. nih.gov |

| Phosphorus Pentoxide | P₂O₅ | Effective acidic dehydrating agent. firsthope.co.in |

| Phosphorus Oxychloride | POCl₃ | Used for cyclodehydration. firsthope.co.inpharmaguideline.com |

| Polyphosphoric Acid | PPA | Can improve reaction yields. ijpsonline.comijpsonline.com |

Fischer Oxazole Synthesis through Cyclocondensation

Discovered by Emil Fischer in 1896, the Fischer oxazole synthesis is one of the earliest methods for preparing 2,5-disubstituted oxazoles. dbpedia.orgwikipedia.orgdrugfuture.com The reaction involves the condensation of a cyanohydrin with an aldehyde in equimolar amounts, typically in the presence of anhydrous hydrochloric acid (HCl) in dry ether. ijpsonline.comdbpedia.orgwikipedia.org While the reactants are usually aromatic, aliphatic compounds have also been used successfully. wikipedia.org

The mechanism is a type of dehydration reaction that occurs under mild conditions. wikipedia.org It begins with the reaction of gaseous HCl with the cyanohydrin to form an iminochloride intermediate. wikipedia.org This intermediate then reacts with the aldehyde, where the nitrogen lone pair attacks the electrophilic carbonyl carbon. An SN2 attack followed by the loss of a water molecule yields a chloro-oxazoline intermediate, which then tautomerizes and eliminates HCl to form the final 2,5-disubstituted oxazole product. wikipedia.org The product often precipitates as the hydrochloride salt and can be converted to the free base. wikipedia.org

Bredereck Reaction for Oxazole Scaffolds

The Bredereck reaction provides an efficient route to oxazole derivatives by reacting α-haloketones with amides, most commonly formamide (B127407). slideshare.netijpsonline.comijpsonline.com This method is particularly effective for synthesizing 2,4-disubstituted oxazoles and is considered an economical and clean process. ijpsonline.comijpsonline.com For instance, reacting an α-haloketone with formamide can produce a 2-methyl-oxazole. firsthope.co.in An improvement on this method involves the use of α-hydroxyketones as the starting material. ijpsonline.com

Van Leusen Oxazole Synthesis Utilizing Tosylmethyl Isocyanide

The Van Leusen oxazole synthesis, developed in 1972, is a versatile and widely used one-pot reaction for preparing oxazoles from aldehydes. ijpsonline.comnih.gov The key reagent is tosylmethyl isocyanide (TosMIC), which reacts with an aldehyde under mild, basic conditions to form 5-substituted oxazoles. nih.govwikipedia.org The reaction proceeds via a two-step [3+2] cycloaddition mechanism. nih.govmdpi.com

The process begins with the deprotonation of TosMIC by a base, such as potassium carbonate (K₂CO₃). nih.gov The resulting anion attacks the aldehyde, and the subsequent intramolecular cyclization between the resulting hydroxyl group and the isocyano group forms an oxazoline (B21484) intermediate. nih.govwikipedia.orgorganic-chemistry.org The final step is the base-promoted elimination of p-toluenesulfinic acid (TosH), which drives the aromatization to the stable 5-substituted oxazole ring. ijpsonline.comnih.govorganic-chemistry.org This method has a broad substrate scope and has been adapted for the synthesis of 4,5-disubstituted oxazoles by using ionic liquids as the solvent. nih.govmdpi.com

Table 2: Overview of the Van Leusen Oxazole Synthesis

| Component | Role | Example |

|---|---|---|

| Aldehyde | C-5 and substituent source | Benzaldehyde |

| Tosylmethyl Isocyanide (TosMIC) | C-2, N-3, and C-4 source | TosMIC |

| Base | Deprotonation of TosMIC | K₂CO₃, t-BuOK nih.govnrochemistry.com |

Cycloisomerization of Propargylic Amides

A more modern and versatile approach to polysubstituted oxazoles is the cycloisomerization of readily available propargylic amides. ijpsonline.com This transformation can be catalyzed by a variety of reagents, including transition metal catalysts, Brønsted acids, and bases. d-nb.info Gold catalysts, in particular, are highly effective at activating the alkyne group toward nucleophilic attack by the amide oxygen, proceeding through a 5-exo-dig cyclization pathway. acs.orgresearchgate.net

The reaction can also be promoted by Brønsted acids. For example, a one-pot synthesis from propargylic alcohols and amides using p-toluenesulfonic acid (PTSA) as a catalyst has been developed. organic-chemistry.org In some cases, the reaction can be achieved under transition-metal-free conditions using hexafluoroisopropanol (HFIP) as a solvent, which facilitates the in situ generation of HCl from reagents like acetyl chloride (AcCl) to catalyze the cyclization. d-nb.info Copper salts, such as copper(I) iodide (CuI), have also been shown to effectively catalyze the cycloisomerization of terminal propargyl amides. rsc.org This method is valued for its high efficiency and tolerance of various functional groups. ijpsonline.comorganic-chemistry.org

Contemporary and Advanced Synthetic Approaches for Oxazole Functionalization

Beyond the initial construction of the oxazole ring, significant research has focused on the late-stage functionalization of pre-formed oxazole scaffolds. These modern methods allow for the precise introduction of substituents at specific positions, which is crucial for creating diverse molecular libraries.

Advanced functionalization is dominated by transition-metal-catalyzed reactions, particularly those involving C-H bond activation and cross-coupling. ignited.in Palladium-catalyzed direct arylation and alkenylation have emerged as powerful tools. organic-chemistry.org These reactions enable the direct coupling of oxazoles with aryl or alkenyl halides at the C-2 position without prior functionalization of the heterocycle. organic-chemistry.orgbeilstein-journals.org The regioselectivity (C-2 vs. C-5) can often be controlled by the choice of catalyst, ligands, and solvent. beilstein-journals.org

In addition to direct C-H activation, traditional cross-coupling reactions are widely used. For these reactions, the oxazole ring must first be functionalized with a handle, such as a halogen or a triflate group. ignited.in

Key cross-coupling reactions for oxazole functionalization include:

Suzuki-Miyaura Coupling: Couples a halo-oxazole with an arylboronic acid. ignited.inresearchgate.net

Stille Coupling: Reacts a halo-oxazole with an organostannane reagent. ignited.inbeilstein-journals.org

Negishi Coupling: Involves the reaction of a halo-oxazole with an organozinc reagent. beilstein-journals.org

These methods provide convergent and flexible routes to complex, polysubstituted oxazoles. For instance, a regioselective Suzuki-Miyaura coupling of a 2,4-dihalooxazole followed by a Stille coupling allows for the controlled synthesis of trisoxazoles. ignited.in These advanced strategies have significantly expanded the toolkit for chemists to create novel oxazole-containing molecules. beilstein-journals.orgrsc.org

Table 3: Comparison of Modern Oxazole Functionalization Methods

| Method | Description | Typical Catalyst | Key Feature |

|---|---|---|---|

| Direct C-H Arylation | Forms a C-C bond by activating a C-H bond on the oxazole ring and coupling with an aryl halide. | Palladium (e.g., Pd(PPh₃)₄) organic-chemistry.org | Avoids pre-functionalization of the oxazole. |

| Suzuki-Miyaura Coupling | Couples a halogenated oxazole with an organoboron reagent. | Palladium complexes ignited.in | High functional group tolerance. |

| Stille Coupling | Couples a halogenated oxazole with an organotin reagent. | Palladium complexes ignited.in | Mild reaction conditions. |

Transition Metal-Catalyzed Coupling and Annulation Reactions

Transition metal catalysis has become an indispensable tool in organic synthesis, offering efficient and selective pathways for the formation of complex molecular architectures. The construction of the oxazole ring has particularly benefited from the development of palladium, copper, and nickel-catalyzed methodologies. These reactions often proceed under mild conditions with high functional group tolerance, making them attractive for the synthesis of a wide array of oxazole derivatives.

Palladium-Catalyzed Cross-Coupling Methodologies

Palladium-catalyzed cross-coupling reactions have been extensively utilized for the functionalization of pre-formed oxazole rings and for the de novo synthesis of the oxazole core. A notable strategy involves the direct C-H (hetero)arylation of oxazoles. For instance, the direct C5-selective pyrazinylation of oxazole with chloropyrazines can be achieved using Pd(PPh₃)₄ as a catalyst and potassium acetate (B1210297) as a base. nih.gov This approach allows for the introduction of various aryl and heteroaryl groups at specific positions on the oxazole ring.

Another powerful palladium-catalyzed method involves the sequential C-N and C-O bond formations from simple amides and ketones. organic-chemistry.org This process, which utilizes palladium acetate as the catalyst, K₂S₂O₈ as the oxidant, and CuBr₂ as a promoter, allows for the synthesis of highly substituted oxazoles. The reaction proceeds through a proposed mechanism involving dehydration condensation, imine/enamine isomerization, Pd-catalyzed C-H activation, and subsequent reductive elimination. organic-chemistry.org

Furthermore, palladium catalysis has been successfully applied in the direct arylation of 4-substituted oxazoles with aryl bromides, employing a combination of palladium and copper catalysts. ijpsonline.comijpsonline.com The Suzuki-Miyaura coupling reaction is another key palladium-catalyzed method for constructing substituted oxazoles, often used in a regioselective manner to functionalize dihalooxazoles. ignited.in

| Reaction Type | Catalyst System | Starting Materials | Key Features |

| Direct C-H Arylation | Pd(PPh₃)₄ / KOAc | Oxazole, Chloro(hetero)arenes | C5-selective functionalization |

| Sequential C-N/C-O Formation | Pd(OAc)₂ / K₂S₂O₈ / CuBr₂ | Amides, Ketones | Forms highly substituted oxazoles |

| Direct Arylation | Pd(PPh₃)₄ / CuI / KOH | 4-Substituted oxazole, Aryl bromide | Direct introduction of aryl groups |

| Suzuki-Miyaura Coupling | Palladium catalysts | Halooxazoles, Boronic acids | Regioselective C-C bond formation |

Copper-Catalyzed Transformations

Copper catalysis offers a cost-effective and sustainable alternative to palladium for the synthesis of oxazoles. A variety of copper-catalyzed reactions have been developed, including multicomponent reactions and oxidative cyclizations.

An efficient method for the synthesis of trisubstituted oxazoles involves a copper-catalyzed aerobic oxidative dehydrogenative annulation of amines, alkynes, and molecular oxygen. organic-chemistry.org This reaction demonstrates high atom economy by utilizing O₂ as the oxidant. The optimized conditions for this transformation are CuBr₂ (10 mol%), pyridine (B92270) (40 mol%), K₂CO₃ (1 equivalent), and NIS (1 equivalent) in a toluene/DCE solvent mixture at 80°C under an oxygen atmosphere. organic-chemistry.org

Copper catalysts are also effective in the synthesis of 2,5-disubstituted oxazoles. One such method involves the reaction of arylacetylenes and α-amino acids in the presence of Cu(NO₃)₂·3H₂O and iodine. organic-chemistry.org Another approach is the coupling of α-diazoketones with amides catalyzed by copper(II) triflate [Cu(OTf)₂], which provides 2,4-disubstituted oxazoles in good yields. ijpsonline.comijpsonline.com

| Reaction Type | Catalyst System | Starting Materials | Key Features |

| Aerobic Oxidative Annulation | CuBr₂ / Pyridine / K₂CO₃ / NIS | Amines, Alkynes, O₂ | High atom economy, uses O₂ as oxidant |

| Annulation Reaction | Cu(NO₃)₂·3H₂O / I₂ | Arylacetylenes, α-Amino acids | Synthesis of 2,5-disubstituted oxazoles |

| Coupling Reaction | Cu(OTf)₂ | α-Diazoketones, Amides | Forms 2,4-disubstituted oxazoles |

Nickel-Catalyzed Processes for Oxazole Construction

Nickel catalysis provides a powerful tool for the synthesis of oxazoles, particularly through cross-coupling reactions involving C-S bond activation. A method for the synthesis of 2-substituted oxazoles utilizes a nickel-catalyzed cross-coupling reaction of 2-methylthio-oxazole with various organozinc reagents. nih.govacs.org This methodology can be extended to a chemoselective, one-pot synthesis of unsymmetrical 2,5-disubstituted oxazoles. nih.govacs.org

In a one-pot synthesis of 2,4,5-trisubstituted oxazoles, a nickel catalyst is employed in a Suzuki-Miyaura coupling reaction with boronic acids. ijpsonline.comijpsonline.com This reaction proceeds with excellent yields and demonstrates the utility of nickel in facilitating C-C bond formation for the construction of highly substituted oxazole rings. ijpsonline.comijpsonline.com

| Reaction Type | Catalyst | Starting Materials | Key Features |

| Cross-Coupling (C-S activation) | Nickel catalyst | 2-Methylthio-oxazole, Organozinc reagents | Synthesis of 2- and 2,5-substituted oxazoles |

| Suzuki-Miyaura Coupling | Nickel catalyst | Carboxylic acid, Amino acid, Boronic acid | One-pot synthesis of 2,4,5-trisubstituted oxazoles |

Visible Light Photocatalysis in Oxazole Synthesis

Visible light photocatalysis has emerged as a green and sustainable strategy for organic synthesis, enabling reactions to proceed under mild conditions. The synthesis of substituted oxazoles has been successfully achieved using this approach.

A practical method for the synthesis of substituted oxazoles from readily available α-bromoketones and benzylamines has been developed using visible-light photocatalysis at room temperature. semanticscholar.orgorganic-chemistry.orgacs.orgnih.gov This process requires a catalytic amount of [Ru(bpy)₃]Cl₂ as the photocatalyst, along with K₃PO₄ as a base and CCl₃Br as an additive. semanticscholar.orgorganic-chemistry.orgacs.orgnih.gov The proposed reaction mechanism involves an initial nucleophilic substitution of the α-bromoketone by the benzylamine (B48309) to form an α-aminoketone intermediate. acs.org This intermediate then undergoes a photocatalytic cycle to generate the oxazole product. This methodology has been successfully applied to the synthesis of the natural product texaline. semanticscholar.orgacs.org

| Photocatalyst | Base | Additive | Starting Materials | Key Features |

| [Ru(bpy)₃]Cl₂ | K₃PO₄ | CCl₃Br | α-Bromoketones, Benzylamines | Mild, room temperature reaction; synthesis of a natural product |

Direct Oxazole Synthesis from Carboxylic Acids and Precursors

The direct synthesis of oxazoles from readily available carboxylic acids represents a highly efficient and atom-economical approach. A recently developed method allows for the synthesis of 4,5-disubstituted oxazoles directly from carboxylic acids using a stable triflylpyridinium reagent. nih.gov The reaction proceeds through the in-situ formation of an acylpyridinium salt, which is then trapped by isocyanoacetates or tosylmethyl isocyanide. nih.gov This transformation exhibits a broad substrate scope and good functional group tolerance. nih.gov A plausible reaction mechanism suggests that the carboxylic acid is first activated to form a trifluorosulfonyl mixed anhydride, which then reacts with DMAP to form the acylpyridinium salt. This intermediate subsequently reacts with the deprotonated alkyl isocyanoacetate, followed by cyclization to yield the oxazole product. nih.gov

Iodine(III)-Mediated Reactions for Highly Substituted Oxazoles

Hypervalent iodine reagents have proven to be versatile and powerful tools for the synthesis of heterocyclic compounds, including highly substituted oxazoles. These metal-free reactions often proceed under mild conditions and offer a high degree of regioselectivity.

One-step synthesis of 2,4-disubstituted and 2,4,5-trisubstituted oxazoles can be achieved from the reaction of ketones with nitriles in the presence of iodosobenzene (B1197198) (PhI=O) and a Brønsted acid such as trifluoromethanesulfonic acid (TfOH) or bis(trifluoromethanesulfonyl)imide (Tf₂NH). mdpi.comfao.orgnih.gov The proposed mechanism involves the formation of an α-iodanyl ketone intermediate, which then undergoes a Ritter-type reaction with the nitrile. mdpi.com

Another iodine(III)-mediated approach involves the metal-free [2 + 2 + 1] annulation of alkynes, nitriles, and an oxygen atom from PhIO to regioselectively assemble 2,4-disubstituted and 2,4,5-trisubstituted oxazoles. acs.org This method is applicable to both terminal and internal alkynes and has been used in the synthesis of a nonsteroidal anti-inflammatory drug. acs.org

| Iodine(III) Reagent System | Starting Materials | Product | Key Features |

| PhI=O / TfOH or Tf₂NH | Ketones, Nitriles | 2,4-Disubstituted and 2,4,5-Trisubstituted Oxazoles | Single-step, mild conditions |

| PhI=O / TfOH or Tf₂NH | Alkynes, Nitriles | 2,4-Disubstituted and 2,4,5-Trisubstituted Oxazoles | Metal-free, [2+2+1] annulation |

Regioselective Synthesis of 2,4- and 2,5-Disubstituted Oxazoles

Regioselectivity is crucial in the synthesis of substituted oxazoles to ensure the desired biological activity and chemical properties. Various methods have been developed to selectively synthesize 2,4- and 2,5-disubstituted isomers.

One prominent method for synthesizing 2,4-disubstituted oxazoles involves the coupling of α-diazoketones with amides, which can be catalyzed by copper(II) triflate or trifluoromethanesulfonic acid. organic-chemistry.orgacs.org This approach offers a broad substrate scope and good to excellent yields under mild, metal-free conditions. acs.org Another strategy is the palladium/copper co-mediated direct arylation of 4-aryl/alkyl oxazoles with various aryl bromides. innovareacademics.in This method has demonstrated high functional group tolerance, making it suitable for combinatorial synthesis. innovareacademics.in A practical approach starting from α-amino acids has also been reported, utilizing triphenylphosphine/hexachloroethane for the cyclodehydration of intermediate α-acylamino aldehydes. nih.gov

For the synthesis of 2,5-disubstituted oxazoles , several effective methods have been established. One approach involves the reaction of N-propargylamides with aryl iodides in the presence of a palladium catalyst. organic-chemistry.org A cobalt(III)-catalyzed cross-coupling of N-pivaloyloxyamides and alkynes provides another efficient route under mild conditions through a [3+2] cycloaddition. rsc.org This method has been successfully applied to the one-step synthesis of natural products like texamine and balsoxin. rsc.org Additionally, a general route involves the deprotonation of 2-(phenylsulfonyl)-1,3-oxazole to create a reactive carbanion at the C-5 position, which can then react with various electrophiles. Subsequent nucleophilic displacement of the 2-phenylsulfonyl group allows for the introduction of a second substituent. acs.org A nonmetal-catalyzed oxidative cyclization sequence has also been presented as an environmentally friendly option with a broad substrate scope. researchgate.net

Table 1: Comparison of Regioselective Synthesis Methods for Disubstituted Oxazoles

| Substitution Pattern | Method | Key Reagents/Catalysts | Advantages |

|---|---|---|---|

| 2,4-Disubstituted | Coupling of α-diazoketones with amides | Copper(II) triflate or Trifluoromethanesulfonic acid | Mild conditions, metal-free options, good yields. organic-chemistry.orgacs.org |

| Direct C-2 arylation | Pd(PPh₃)₄, CuI, KOH | High functional group tolerance, suitable for combinatorial synthesis. innovareacademics.in | |

| From α-amino acids | Triphenylphosphine/hexachloroethane | General and practical approach. nih.gov | |

| 2,5-Disubstituted | Palladium-catalyzed cyclization | Pd₂(dba)₃, tri(2-furyl)phosphine, NaOtBu | In situ cyclization from readily available materials. organic-chemistry.org |

| Cobalt-catalyzed cross-coupling | Co(III) catalyst | Mild conditions, broad substrate scope, one-step synthesis of natural products. rsc.org | |

| Deprotonation/Substitution | 2-(Phenylsulfonyl)-1,3-oxazole, organolithium reagents | General and versatile pathway for complex derivatives. acs.org | |

| Oxidative cyclization | I₂/TBHP | Environmentally friendly, mild reaction conditions. researchgate.net |

Green Chemistry Principles and Sustainable Approaches in Oxazole Synthesis

The integration of green chemistry principles into oxazole synthesis aims to reduce the environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency.

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods, such as dramatically reduced reaction times, improved yields, and enhanced purity of products. nih.govijpsonline.com In the synthesis of oxazoles, microwave assistance has been successfully applied to the van Leusen reaction, where 5-substituted oxazoles are formed from aldehydes and tosylmethyl isocyanide (TosMIC). ijpsonline.com For instance, a one-pot microwave-assisted [3+2] cycloaddition reaction of substituted aryl aldehydes with TosMIC using potassium phosphate (B84403) as a base in isopropanol (B130326) has been shown to be highly efficient, proceeding in as little as 8 minutes with yields up to 96%. nih.govacs.orgacs.org This method is also scalable, demonstrating its potential for large-scale synthesis. nih.govacs.org The selectivity between 5-substituted oxazoles and 4,5-disubstituted oxazolines can be controlled by the amount of base used. nih.govacs.orgresearchgate.net

Table 2: Microwave-Assisted Synthesis of 5-Substituted Oxazoles

| Aldehyde Reactant | Base (Equivalents) | Time (min) | Power (W) | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| Benzaldehyde | K₃PO₄ (2) | 8 | 350 | 65 | 96 nih.govacs.org |

| 4-Chlorobenzaldehyde | K₃PO₄ (2) | 8 | 350 | 65 | 95 researchgate.net |

| 4-Methylbenzaldehyde | K₃PO₄ (2) | 8 | 350 | 65 | 94 researchgate.net |

| 4-Methoxybenzaldehyde | K₃PO₄ (2) | 8 | 350 | 65 | 92 researchgate.net |

Ultrasound irradiation is another green technique that enhances chemical reactions through the phenomenon of acoustic cavitation. This process involves the formation, growth, and implosive collapse of microscopic bubbles, which generates localized high temperatures and pressures, leading to increased reaction rates and yields. researchgate.netnih.gov While specific studies on 2-(4-Methylvaleryl)oxazole are not prevalent, the application of ultrasound has been effective in the synthesis of related heterocyclic compounds like isoxazoles and thiazoles, often in aqueous media, which further enhances the green credentials of the process. nih.govtandfonline.comsemanticscholar.org For example, the synthesis of isoxazolines has been achieved in good to excellent yields and shorter reaction times under sonication. nih.gov The combination of ultrasound with other green techniques, such as the use of deep eutectic solvents, has been shown to improve yields, reduce reaction times, and save more than 85% in energy consumption compared to conventional thermal methods. researchgate.net

Ionic liquids (ILs) and deep-eutectic solvents (DESs) are considered green solvents due to their low volatility, thermal stability, and recyclability. organic-chemistry.orgmdpi.com

Ionic liquids , such as those based on 1-butyl-3-methylimidazolium ([bmim]), have been successfully employed in the van Leusen synthesis of 4,5-disubstituted oxazoles. organic-chemistry.orgijpsonline.com These solvents can often be reused multiple times without a significant drop in product yield, making the process more economical and sustainable. ijpsonline.comorganic-chemistry.org For example, in a one-pot synthesis using [bmim]Br, the ionic liquid could be recycled up to six times. organic-chemistry.org

Deep-eutectic solvents , which are mixtures of hydrogen bond donors (e.g., glycerol, urea) and hydrogen bond acceptors (e.g., choline (B1196258) chloride), offer a biodegradable, non-toxic, and inexpensive alternative to traditional solvents. mdpi.comnih.govnih.gov DESs have been used as the reaction medium for the synthesis of oxazole derivatives from phenacyl bromides and amides. researchgate.net The combination of DES with ultrasound irradiation has been reported as a novel and highly efficient approach for oxazole synthesis, highlighting the synergistic benefits of combining green chemistry techniques. researchgate.net

Continuous flow synthesis offers a departure from traditional batch processing, providing advantages in safety, scalability, efficiency, and product consistency. acs.orgdurham.ac.ukacs.org In a flow reactor, reagents are continuously pumped through tubes or channels where they mix and react. This technology has been effectively applied to the synthesis of 4,5-disubstituted oxazoles. acs.orgdurham.ac.uk By passing a stream of an isocyanoacetate and an acid chloride through a packed cartridge of a solid-supported base, the desired oxazole can be produced rapidly and in high purity. acs.orgdurham.ac.uk This automated system allows for rapid screening of reaction parameters and can be used for both small-scale library synthesis and large-scale production of up to gram quantities of material. acs.orgdurham.ac.ukacs.org Another flow chemistry approach involves the rapid synthesis of oxazolines from β-hydroxy amides, followed by their oxidation to oxazoles by flowing them through a packed column of manganese dioxide, which often requires no further purification. rsc.org

Table 3: Continuous Flow Synthesis of 4,5-Disubstituted Oxazoles

| Reactant 1 | Reactant 2 | Base (Solid Support) | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Ethyl isocyanoacetate | 3-Nitrobenzoyl chloride | PS-BEMP | 85 | >89 | acs.orgdurham.ac.uk |

| Diethyl (isocyanomethyl)phosphonate | 4-Chlorobenzoyl chloride | PS-BEMP | 85 | >95 | acs.orgdurham.ac.uk |

| Ethyl isocyanoacetate | 2-Thiophenecarbonyl chloride | PS-BEMP | 85 | >98 | acs.orgdurham.ac.uk |

Mechanistic Insights and Chemical Reactivity of 2 4 Methylvaleryl Oxazole and Analogues

Elucidation of Oxazole (B20620) Ring Formation Mechanisms

The synthesis of the oxazole ring, a five-membered aromatic heterocycle containing oxygen and nitrogen, can be achieved through various synthetic routes. Many of these methods culminate in a cyclodehydration step, which is critical for the aromatization of the ring system.

Cyclodehydration is a cornerstone of oxazole synthesis. One of the most classic methods is the Robinson-Gabriel synthesis , which involves the cyclization and subsequent dehydration of an α-acylamino ketone. pharmaguideline.com The mechanism proceeds via an initial intramolecular nucleophilic attack of the amide oxygen onto the ketone carbonyl, forming a cyclic hemiaminal intermediate (an oxazoline (B21484) derivative). This intermediate is then dehydrated, typically under acidic conditions using reagents like sulfuric acid, phosphorus pentachloride, or thionyl chloride, to yield the aromatic 2,5-disubstituted oxazole. pharmaguideline.com

Another significant pathway involves the reaction of β-hydroxy amides, which can be dehydrated to form oxazolines. These oxazolines can then be oxidized to the corresponding oxazoles. e-bookshelf.de Dehydrating agents such as DAST (diethylaminosulfur trifluoride) and Deoxo-Fluor are effective for the initial cyclization to the oxazoline. organic-chemistry.org

A summary of common cyclodehydration-based oxazole syntheses is presented below.

| Reaction Name | Starting Materials | Key Step | Typical Reagents |

| Robinson-Gabriel Synthesis | α-Acylamino ketone | Cyclodehydration of an intermediate | H₂SO₄, POCl₃, SOCl₂ pharmaguideline.com |

| From β-Hydroxy Amides | β-Hydroxy amide | Dehydration to oxazoline, then oxidation | DAST, Deoxo-Fluor organic-chemistry.org |

| From α-Halo Ketones | α-Halo ketone and a primary amide | Cyclization followed by dehydration | Not specified |

| Erlenmeyer Synthesis | N-Acyl amino acid and an aldehyde | Cyclodehydration condensation | Acetic anhydride (B1165640), Sodium acetate (B1210297) researchgate.net |

This table summarizes key synthetic routes to oxazoles involving cyclodehydration.

The formation of the oxazole ring predominantly proceeds through ionic mechanisms . In the Robinson-Gabriel synthesis, protonation of the hydroxyl group in the oxazoline intermediate facilitates its elimination as a water molecule, generating a resonance-stabilized oxazolium cation. Subsequent deprotonation yields the neutral aromatic oxazole.

The Van Leusen oxazole synthesis, which reacts aldehydes with Tosylmethyl isocyanide (TosMIC), provides a clear example of ionic intermediates. nih.gov The mechanism involves the deprotonation of TosMIC to form a nucleophilic anion, which attacks the aldehyde carbonyl. The resulting alkoxide intermediate then undergoes an intramolecular cyclization by attacking the isocyanide carbon. nih.gov This forms an oxazoline intermediate which then eliminates p-toluenesulfinic acid to afford the 5-substituted oxazole. nih.gov

Similarly, modern methods for synthesizing 4,5-disubstituted oxazoles directly from carboxylic acids involve the in situ formation of an acylpyridinium salt. nih.gov This highly electrophilic intermediate is then trapped by a nucleophilic isocyanoacetate, leading to a cyclization cascade that forms the oxazole ring. nih.gov

While ionic pathways are well-established, radical intermediates in the formation of the core oxazole ring are less common. However, radical reactions can be involved in the synthesis of substituted oxazoles. For instance, the synthesis of 5-oxazole ketones from N-propargylamides can be achieved through a process combining gold catalysis and radical chemistry, using an oxidant like 4-MeO-TEMPO. organic-chemistry.org

Intrinsic Reactivity Profile of the Oxazole Core Structure

The oxazole ring is an electron-deficient aromatic system, a consequence of the high electronegativity of the oxygen and nitrogen heteroatoms. This electronic nature dictates its reactivity towards electrophiles and nucleophiles. The presence of the pyridine-like nitrogen atom at position 3 deactivates the ring towards electrophilic attack and increases its susceptibility to nucleophilic attack. oxfordsciencetrove.com

Electrophilic aromatic substitution on the unsubstituted oxazole ring is generally difficult due to its electron-deficient character. pharmaguideline.com Such reactions require forcing conditions and often result in low yields. However, the presence of electron-donating substituents can activate the ring, facilitating electrophilic attack. wikipedia.orgtandfonline.com

The regioselectivity of electrophilic substitution is directed by the heteroatoms. The order of reactivity for the ring positions is generally C4 > C5 > C2. pharmaguideline.com However, many sources state that substitution occurs preferentially at the C5 position. tandfonline.comfirsthope.co.in This is attributed to the ability of the adjacent oxygen atom to stabilize the cationic intermediate (the Wheland intermediate) through resonance. Nitration and halogenation, for example, typically yield 5-substituted products. firsthope.co.in

| Position | Relative Reactivity | Reason | Example Reactions |

| C5 | Most Reactive tandfonline.comfirsthope.co.in | Resonance stabilization of the cationic intermediate by the adjacent oxygen atom. | Nitration, Halogenation firsthope.co.in |

| C4 | Reactive pharmaguideline.com | Influenced by substituents. | Vilsmeier-Haack formylation pharmaguideline.com |

| C2 | Least Reactive pharmaguideline.com | Highly electron-deficient due to proximity to both heteroatoms. | Generally unreactive to EAS. |

This table outlines the reactivity of oxazole ring positions towards electrophilic aromatic substitution.

The electron-deficient nature of the oxazole ring makes it susceptible to nucleophilic attack, particularly at the C2 position, which is flanked by both electronegative heteroatoms and is the most electron-deficient carbon. pharmaguideline.com

Deprotonation of an unsubstituted oxazole with a strong base like n-butyllithium occurs readily at the C2 position, forming a 2-lithiooxazole. wikipedia.orgfirsthope.co.in This organometallic intermediate is a powerful nucleophile and can be trapped with various electrophiles to introduce functional groups at the C2 position. However, these 2-lithiooxazoles can be unstable and may undergo ring-opening to form isocyanide intermediates. pharmaguideline.com

Direct nucleophilic aromatic substitution is rare on an unsubstituted oxazole ring. pharmaguideline.com For substitution to occur, a good leaving group, such as a halogen, must be present at an activated position. Halogens at the C2 position are the most readily displaced by nucleophiles. pharmaguideline.com Electron-withdrawing groups on the ring can further facilitate nucleophilic attack. pharmaguideline.comfirsthope.co.in In many cases, nucleophilic attack, especially with strong nucleophiles like ammonia (B1221849), can lead to cleavage of the oxazole ring rather than simple substitution. pharmaguideline.com For instance, this can lead to the formation of other heterocycles like imidazoles. pharmaguideline.comtandfonline.com

| Position | Reactivity | Description |

| C2 | Most susceptible to nucleophilic attack and deprotonation. pharmaguideline.comwikipedia.org | This position is the most electron-deficient. It is the site of lithiation and substitution of leaving groups. pharmaguideline.comfirsthope.co.in |

| C4 | Less reactive to nucleophiles. | Attack is possible if activated by electron-withdrawing groups. firsthope.co.in |

| C5 | Less reactive to nucleophiles. | Generally not a site for nucleophilic attack. |

This table summarizes the reactivity of the oxazole core towards nucleophiles.

Oxazoles can participate in pericyclic reactions, most notably the Diels-Alder reaction , where the oxazole functions as a diene. wikipedia.orgresearchgate.net This [4+2] cycloaddition reaction typically occurs with electron-deficient dienophiles such as alkenes and alkynes. pharmaguideline.comresearchgate.net The presence of electron-releasing substituents on the oxazole ring can facilitate the reaction. pharmaguideline.com

The initial cycloaddition product is a bicyclic adduct containing an oxygen bridge. wikipedia.org This adduct is often unstable and can undergo a retro-Diels-Alder reaction or, more synthetically useful, can eliminate the oxygen bridge (often as a molecule of water or through other transformations) to yield a substituted pyridine (B92270). wikipedia.orgtandfonline.com When an alkyne is used as the dienophile, the intermediate adduct can lose a molecule of nitrile to afford a substituted furan (B31954). researchgate.net The Diels-Alder reaction of oxazoles is a powerful tool in synthetic chemistry, providing a route to highly substituted pyridine and furan derivatives that are otherwise difficult to access. researchgate.net This methodology has been famously applied in the synthesis of pyridoxine (B80251) (Vitamin B6). wikipedia.org

Ring-Opening Reactions and Rearrangement Pathways

The oxazole ring, while aromatic, is susceptible to various ring-opening reactions, particularly under nucleophilic or strongly basic conditions. Nucleophilic attack on the oxazole ring often results in cleavage rather than simple substitution. pharmaguideline.com For instance, treatment with ammonia or formamide (B127407) can induce ring cleavage and rearrangement to form imidazoles. pharmaguideline.com

A significant ring-opening pathway involves the metallation of the C2 position. The proton at C2 is the most acidic on the oxazole ring, and its deprotonation with organolithium reagents leads to the formation of 2-lithio-oxazoles. pharmaguideline.comwikipedia.org These intermediates are often unstable and exist in equilibrium with a ring-opened enolate-isonitrile form, which can be trapped. wikipedia.orgacs.orgacs.org This equilibrium is a critical aspect of oxazole chemistry, as the reaction outcome with various electrophiles depends on which form reacts. acs.orgacs.org

In addition to cleavage, oxazole derivatives can undergo rearrangement reactions. A notable example is the Cornforth rearrangement, a thermal process observed in 4-acyloxazoles where the acyl group and the C5 substituent exchange positions. wikipedia.org Oxazoles can also be converted into other heterocyclic systems such as pyrroles, pyrimidines, pyrazoles, and thiazoles through processes involving nucleophilic addition followed by ring-opening and subsequent recyclization. tandfonline.com

Oxidative and Reductive Transformations of the Oxazole Moiety

The oxazole moiety is reactive towards both oxidation and reduction, often leading to ring cleavage or transformation.

Oxidative Transformations The oxazole ring is generally susceptible to oxidation. tandfonline.com Strong oxidizing agents, including cold potassium permanganate, chromic acid, and ozone, can readily open the oxazole ring, typically leading to cleavage of the C4-C5 bond. pharmaguideline.comtandfonline.com However, the ring is generally stable to hydrogen peroxide. pharmaguideline.com In some cases, substituted oxazoles can be oxidized to form N-oxides. pharmaguideline.com

A specific and noteworthy oxidative pathway is the enzymatic conversion of C2-unsubstituted oxazoles into 2-oxazolones. This ring oxidation is catalyzed by cytosolic aldehyde oxidase and involves the incorporation of an oxygen atom from water, consistent with the mechanism of a molybdenum hydroxylase. nih.gov

Reductive Transformations Reduction of the oxazole ring can afford either oxazolines (partially reduced) or open-chain products resulting from ring cleavage. pharmaguideline.comtandfonline.com For example, reduction using a nickel-aluminum alloy in aqueous potassium hydroxide (B78521) can cause the ring to open. tandfonline.com Electrochemical reduction of the oxazole ring has also been studied; in protic solvents, this transformation occurs at the C2 position. tandfonline.com It has been noted that an alkyl group at the C2 position is not susceptible to reduction at a dropping mercury electrode. tandfonline.com

Strategic Chemical Transformations at the 2-Position and Peripheral Substituents

The substituents on the oxazole ring, including the acyl group at the 2-position and other peripheral groups, provide numerous handles for strategic chemical transformations. Analogues with different functional groups allow for a wide range of synthetic elaborations.

Functionalization of Exocyclic Halomethyl Groups

Analogues such as 2-(halomethyl)oxazoles serve as highly reactive and versatile scaffolds for synthetic modification at the 2-position. nih.gov The reactivity of the 2-halomethylene unit is comparable to that of a benzylic halide, readily undergoing nucleophilic substitution with a variety of nucleophiles. nih.gov This allows for the introduction of diverse functional groups onto the exocyclic methylene (B1212753) spacer.

Primary alkyl and aromatic amines, as well as secondary amines like diethylamine (B46881) and morpholine, react to provide the corresponding N-substituted (2-aminomethyl)oxazoles. nih.gov The utility of this reaction extends to sulfur and oxygen nucleophiles. Thiophenoxide and alkoxides react to form the corresponding thioethers and ethers, respectively. nih.gov Furthermore, carbon-carbon bonds can be formed, as exemplified by the reaction with sodium cyanide to yield 2-(cyanomethyl)oxazole or with stabilized carbanions like that of diethyl malonate. nih.gov This latter strategy has been applied in the synthesis of the non-steroidal anti-inflammatory drug, Oxaprozin. nih.gov

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Primary Amine | Ethanolamine, Aniline | 2-(Alkylaminomethyl)oxazole |

| Secondary Amine | Diethylamine, Morpholine | 2-(Dialkylaminomethyl)oxazole |

| Alkoxide/Phenoxide | Sodium Ethoxide | 2-(Alkoxymethyl)oxazole |

| Thiolate | Thiophenoxide | 2-(Arylthiomethyl)oxazole |

| Cyanide | NaCN | 2-(Cyanomethyl)oxazole |

| Malonate Anion | Diethyl malonate + NaH | Diethyl 2-((4,5-diphenyloxazol-2-yl)methyl)malonate |

Introduction of Alkylamino and Alkoxy Substituents

Alkylamino and alkoxy groups can be introduced onto oxazole analogues through several strategic approaches. As detailed in the previous section, a common method involves the nucleophilic substitution of 2-(halomethyl)oxazoles with the desired amine or alkoxide. nih.gov

Alternatively, these functional groups can be installed directly at the C2 position of the oxazole ring itself. This typically requires the presence of a suitable leaving group, such as a halogen, at the C2 position. pharmaguideline.com The C2 position is the most electron-deficient carbon and is thus susceptible to nucleophilic aromatic substitution. pharmaguideline.comwikipedia.org A halogen atom at C2 can be readily displaced by various nucleophiles, including amines and alkoxides, to furnish 2-amino- and 2-alkoxyoxazole derivatives. pharmaguideline.com

Selective C-Alkylation and C-Arylation Strategies

Creating new carbon-carbon bonds at specific positions on the oxazole ring is a key strategy for elaborating the core structure.

Selective C-Arylation Direct C-H arylation has emerged as a powerful alternative to traditional cross-coupling reactions for modifying the oxazole ring. nih.govbeilstein-journals.org A primary challenge in the arylation of unsubstituted oxazole is controlling the regioselectivity between the C2 and C5 positions. acs.org

The C2 position is generally favored for arylation due to the higher acidity of the corresponding proton. beilstein-journals.orgacs.org Copper(I)-catalyzed direct arylations with aryl iodides and palladium-catalyzed reactions using specific ligands (e.g., RuPhos) in nonpolar solvents have been shown to selectively yield C2-arylated products. beilstein-journals.orgacs.org

Conversely, selective C5-arylation can be achieved by modifying the reaction conditions. Palladium-catalyzed reactions that employ certain phosphine (B1218219) ligands in polar solvents can reverse the selectivity, favoring attack at the C5 position. acs.orgorganic-chemistry.org This tunable regioselectivity provides a versatile platform for synthesizing specifically substituted oxazole analogues. acs.orgresearchgate.net

| Desired Position | Ligand | Solvent Type | Observed Selectivity |

|---|---|---|---|

| C2 | t-Bu₃P | Nonpolar (e.g., Toluene) | High C2 selectivity |

| C2 | RuPhos | Nonpolar (e.g., Toluene) | >100:1 C2 selectivity |

| C5 | Specific phosphines (e.g., 5 or 6 in source) | Polar (e.g., DMA) | High C5 selectivity |

Selective C-Alkylation C-alkylation can be performed either directly on the oxazole ring or on an exocyclic position. Direct C2-alkylation via lithiation and subsequent reaction with an alkyl halide can be complicated by the competing ring-opening of the 2-lithio-oxazole intermediate. nih.gov More successful strategies often involve transition metal catalysis. For instance, palladium-catalyzed alkylation of oxazoles with reagents like benzyl (B1604629) chlorides has been reported. mdpi.com Similarly, nickel complexes have been employed for the alkylation of azoles with a range of alkyl halides. mdpi.com

Alkylation can also be directed to a substituent. For example, the exocyclic methyl group of a 2-methyloxazole (B1590312) analogue can be deprotonated with a strong base like lithium diisopropylamide (LDA) and then treated with an alkylating agent to extend the side chain. nih.gov

Computational Chemistry and Theoretical Investigations of Oxazole Systems

Quantum Chemical Studies on Electronic and Geometric Structures

Quantum chemical calculations are fundamental tools for elucidating the molecular structure and electronic properties of heterocyclic compounds. These methods provide insights into the three-dimensional arrangement of atoms and the distribution of electrons, which are crucial for understanding the molecule's behavior.

The geometric parameters of oxazole (B20620) derivatives are routinely investigated using ab initio and, more commonly, Density Functional Theory (DFT) methods. nih.govresearchgate.net Structural optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional shape. For oxazole systems, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a popular and reliable choice, often paired with basis sets like 6-311G++(d,p) to achieve a good balance between accuracy and computational cost. nih.govirjweb.com

These calculations provide precise data on bond lengths, bond angles, and dihedral angles. For the oxazole ring itself, the structure is planar, with all atoms being sp² hybridized. chemrxiv.org The attachment of a 4-methylvaleryl group at the C2 position would introduce a non-planar, flexible side chain, but the geometry of the core oxazole ring is expected to remain largely unperturbed. Theoretical calculations are an effective method for evaluating the structural properties of such organic molecules. irjweb.com

Interactive Table 1: Representative Geometric Parameters of an Oxazole Ring from DFT Calculations. Note: These are typical values for substituted oxazole rings and serve as an estimate for the 2-(4-Methylvaleryl)oxazole core.

| Parameter | Description | Typical Calculated Value |

| C2-O1 | Bond length between Carbon-2 and Oxygen-1 | ~1.36 Å |

| C4-C5 | Bond length between Carbon-4 and Carbon-5 | ~1.35 Å |

| C5-N3 | Bond length between Carbon-5 and Nitrogen-3 | ~1.39 Å |

| O1-C2-N3 | Bond angle around the substituted carbon | ~115° |

| C4-C5-N3 | Bond angle within the ring | ~109° |

| C2-O1-C5 | Bond angle involving the oxygen heteroatom | ~104° |

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). europa.eu The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. drugtargetreview.comnih.gov

The energy of the HOMO is related to the ionization potential, whereas the LUMO energy is related to the electron affinity. The difference between these two energies is the HOMO-LUMO gap (ΔE), a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. nih.gov A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests the molecule is more polarizable and more reactive. nih.gov The introduction of substituents can tune these frontier orbital energy levels. mdpi.com For this compound, the alkyl-carbonyl substituent is expected to influence the electronic distribution and thus the HOMO-LUMO energies.

Interactive Table 2: Illustrative Frontier Orbital Energies and Energy Gaps for Substituted Oxazoles. Note: Values are examples derived from DFT calculations on various oxazole derivatives to illustrate the concept.

| Compound System | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

| Oxazole | -1.58 | 9.53 | 11.11 |

| 2-cyano oxazole | -10.22 | 2.41 | 12.63 |

| 4-methyl oxazole | -11.22 | 9.22 | 20.44 |

| 2,4-dimethyl oxazole | -20.19 | 8.91 | 29.10 |

Theoretical Characterization of Chemical Reactivity and Stability

Computational chemistry provides powerful tools to move beyond static structures and explore the dynamic processes of chemical reactions. By mapping potential energy surfaces, chemists can predict how and why reactions occur.

Theoretical calculations can map the entire energy landscape of a chemical reaction, from reactants to products. This involves identifying stable intermediates and, crucially, the transition state—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate.

For oxazoles, several reaction types are known. chemrxiv.org Electrophilic substitution typically occurs at the C5 position, while nucleophilic attack is favored at the C2 position. acs.orgnih.gov Diels-Alder cycloaddition reactions are also a known pathway for forming pyridine (B92270) derivatives from oxazoles. nih.govdntb.gov.ua A computational study of this compound would likely investigate these pathways. For example, modeling the electrophilic attack at C5 would involve calculating the geometry and energy of the transition state for the addition of an electrophile, confirming it as the preferred site of reaction over C4. DFT methods, such as M06-2X, are adept at locating transition states and calculating reaction rate constants. sossogroup.uk

Conceptual DFT provides a framework for quantifying chemical reactivity using various descriptors derived from the electronic structure of a molecule. europa.eu These "global reactivity descriptors" provide a general measure of the molecule's stability and reactivity. wikipedia.org They are typically calculated from the energies of the HOMO and LUMO.

Key global descriptors include:

Chemical Potential (μ): Represents the escaping tendency of electrons from a system. It is calculated as μ = (EHOMO + ELUMO) / 2.

Chemical Hardness (η): Measures the resistance to a change in electron distribution. A harder molecule has a larger HOMO-LUMO gap. It is calculated as η = (ELUMO - EHOMO) / 2.

Global Softness (S): The reciprocal of hardness (S = 1/η), it indicates the capacity of a molecule to receive electrons.

Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons. It is calculated as ω = μ² / (2η).

Interactive Table 3: Calculated Global Reactivity Descriptors for a Model Oxazole Derivative. Based on EHOMO = -5.65 eV and ELUMO = -0.81 eV.

| Descriptor | Formula | Calculated Value | Interpretation |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -3.23 eV | Tendency to donate electrons |

| Chemical Hardness (η) | (ELUMO - ELUMO) / 2 | 2.42 eV | Resistance to electronic change |

| Global Softness (S) | 1 / η | 0.41 eV⁻¹ | Capacity to accept electrons |

| Electrophilicity Index (ω) | μ² / (2η) | 2.15 eV | Propensity to act as an electrophile |

Supramolecular Interactions and Solvation Phenomena

Beyond the covalent bonds that define a molecule, weaker non-covalent interactions and the effects of the surrounding solvent are critical to its real-world behavior. Computational models are essential for studying these complex phenomena.

The structure of the oxazole ring allows its derivatives to participate in a variety of supramolecular interactions, including hydrogen bonds, van der Waals forces, and π-π stacking interactions. irjweb.com Computational studies on oxazole and related heterocycles have used DFT and ab initio methods to investigate these non-covalent interactions. chemrxiv.org For instance, the nitrogen atom at position 3, with its lone pair of electrons, is identified as the primary hydrogen bond acceptor site. chemrxiv.org Electrostatic forces are often the dominant stabilizing component in these interactions. chemrxiv.org Theoretical investigations of van der Waals complexes between oxazole and other molecules like CO₂ have been performed to understand these weak but significant forces. europa.eumdpi.com

The behavior of a molecule can change dramatically in a solution. Modeling solvation is a key challenge in computational chemistry. A widely used approach is the Polarizable Continuum Model (PCM), which treats the solvent as a continuous dielectric medium rather than individual molecules, making the calculation computationally feasible. researchgate.net This model is available in many quantum chemistry software packages and can be used with DFT to calculate properties in solution. researchgate.net The PCM method calculates the free energy of solvation by summing electrostatic, dispersion-repulsion, and cavitation energy terms. researchgate.net While powerful, PCM is most effective when electrostatic interactions are dominant and may be less accurate for solvents where non-electrostatic effects are more important. researchgate.netresearchgate.net

Analysis of Van der Waals Interactions in Oxazole Complexes

Van der Waals forces, though weak, are fundamental to molecular recognition, aggregation, and the stability of complexes. Computational studies on the oxazole ring system reveal significant insights into its interaction with other molecules.

Recent theoretical research has focused on the van der Waals aggregates formed between an oxazole molecule and nonpolar atmospheric gases, such as carbon dioxide (CO₂) and nitrogen (N₂). sciety.orgeuropa.eunih.goveuropa.eu These studies employ ab initio calculations, specifically at the MP2/aug-cc-pVXZ level of theory, to investigate the equilibrium structures and binding energies of these complexes. sciety.orgnih.goveuropa.eu The primary goal of this research is to explore the potential of oxazole as a ligand in Metal-Organic Frameworks (MOFs) for selective gas capture. sciety.orgnih.goveuropa.eu

The computational results consistently show that oxazole exhibits greater adsorption selectivity for CO₂ than for N₂. sciety.orgeuropa.eunih.goveuropa.eu This preference is a key finding for potential applications in gas separation technologies. europa.eunih.goveuropa.eu The investigations considered both two-body systems (e.g., oxazole-CO₂) and three-body systems. sciety.orgnih.goveuropa.eu Interestingly, the addition of a second gas molecule to the initial complexes was found to strengthen the adsorption energy compared to the two-body complexes. sciety.orgnih.goveuropa.eu

Furthermore, the influence of metallic clusters (such as Au₆, Cu₆, and Zn₃O₃) and surfaces on the adsorption capacity of oxazole has been analyzed. sciety.orgeuropa.eunih.goveuropa.eu The addition of these metallic components was shown to significantly enhance the adsorption capacity, with copper (Cu₆) being particularly efficient and economically feasible. sciety.orgeuropa.eunih.goveuropa.eu These findings underscore the potential of designing oxazole-based materials for effective and sustainable gas capture applications. europa.eunih.goveuropa.eu The stability of these complexes is primarily determined by dispersion forces, while exchange-repulsion forces dictate the equilibrium geometry.

| Interacting Species | Computational Method | Key Finding | Reference |

|---|---|---|---|

| Oxazole-CO₂ | MP2/aug-cc-pVXZ | Higher binding selectivity compared to N₂. | sciety.orgnih.gov |

| Oxazole-N₂ | MP2/aug-cc-pVXZ | Weaker interaction compared to CO₂. Key interactions involve hydrogen bonds linking N₂ to oxazole. | sciety.orgeuropa.eu |

| Oxazole-CO₂/N₂ with Metallic Clusters (Au₆, Cu₆, Zn₃O₃) | MP2/aug-cc-pVXZ | Adsorption capacity is significantly enhanced, especially with Cu₆. | sciety.orgnih.goveuropa.eu |

Computational Studies on Microhydration Structures and Protonation Effects

The interaction of oxazole with water molecules (microhydration) and the effects of protonation are critical for understanding its behavior in aqueous biological systems. Computational studies combined with infrared photodissociation (IRPD) spectroscopy have provided a detailed picture of these processes at the molecular level.

Quantum chemical calculations, using methods such as dispersion-corrected density functional theory (B3LYP-D3/aug-cc-pVTZ), have been employed to determine the initial microhydration structures of protonated oxazole (H⁺Ox). nih.govrsc.org Thermochemical predictions and spectral analysis confirm that protonation of the oxazole ring occurs exclusively at the nitrogen atom, which is the most basic site. nih.govrsc.org

The sequential growth of water clusters around the protonated oxazole ion (H⁺Ox-Wₙ, where W represents a water molecule and n≤4) has been meticulously studied. nih.gov For clusters with one to three water molecules (n=1-3), the IRPD spectra are dominated by a single isomer. nih.gov In these structures, the water molecules form a hydrogen-bonded solvent cluster attached to the acidic NH group of the protonated oxazole via a strong NH···O hydrogen bond. nih.gov The stability of these networks is enhanced by significant cooperativity effects. nih.gov

A key observation is that the strength of this primary ionic hydrogen bond (NH···O) increases with the degree of hydration (i.e., as more water molecules are added). nih.gov This effect is attributed to the increasing proton affinity of the growing water cluster (Wₙ). nih.gov When the cluster size reaches four water molecules (n=4), structures where the proton is transferred from the oxazole to the water cluster (Ox-H⁺Wₙ) become energetically competitive with the non-transferred structures (H⁺Ox-Wₙ). nih.gov This is because the differences in solvation energies can compensate for the differences in the proton affinities of oxazole and the W₄ cluster, making a barrierless proton transfer feasible. nih.gov The IRPD spectrum for the n=4 cluster is more complex, suggesting the coexistence of more than one isomer, although it lacks definitive evidence for the predicted intracluster proton transfer. nih.gov

| Cluster Size (n) | Dominant Structure | Key Observation | Reference |

|---|---|---|---|

| 1-3 | A single isomer with a Wₙ cluster H-bonded to the NH group. | The NH···O ionic H-bond strength increases with n due to cooperativity. | nih.gov |

| 4 | Multiple isomers may be present. | Proton-transferred structures (Ox-H⁺W₄) become energetically competitive. | nih.gov |

Advanced Research Applications of Oxazole Derivatives in Contemporary Chemical Sciences

Utility as Modular Building Blocks in Complex Organic Synthesis

Oxazole (B20620) derivatives are highly valued as modular building blocks in the assembly of complex molecular architectures, particularly in the total synthesis of natural products. mdpi.comnih.gov The stability of the oxazole ring under many reaction conditions, combined with its capacity for specific chemical transformations, makes it an ideal component for intricate synthetic strategies. Compounds like 2-(4-Methylvaleryl)oxazole can be envisioned as bifunctional building blocks. The 2-acyl group offers a reactive handle for transformations such as reduction, oxidation, or olefination, while the oxazole core itself can participate in various coupling and cycloaddition reactions.

The synthesis of such building blocks can be achieved through several established methods, each offering access to differently substituted oxazole cores. These methods are crucial for generating a diversity of building blocks for synthetic campaigns. pharmaguideline.comorganic-chemistry.org

Table 1: Prominent Synthetic Routes to Substituted Oxazoles

| Synthesis Method | Reactants | Description |

|---|---|---|

| Robinson-Gabriel Synthesis | 2-Acylamino ketones | Involves the cyclodehydration of a 2-acylamino ketone, often using dehydrating agents like sulfuric acid or phosphorus pentachloride. pharmaguideline.com |

| Van Leusen Reaction | Aldehydes and Tosylmethyl isocyanide (TosMIC) | A [3+2] cycloaddition reaction that forms the oxazole ring from an aldehyde, which provides one carbon atom, and TosMIC, which provides the C-N-C fragment. nih.gov |

| From α-haloketones | α-Haloketones and primary amides | A condensation reaction that directly forms the oxazole ring system. pharmaguideline.com |

| Tandem Aza-Wittig/Michael/Isomerization | Vinyliminophosphorane and acyl chlorides | A one-pot reaction that unexpectedly yields 2,4,5-trisubstituted oxazoles under mild, catalyst-free conditions. organic-chemistry.org |

The 4-methylvaleryl side chain in this compound provides lipophilicity and specific steric bulk, which can be crucial for modulating the physical properties and biological interactions of the final complex molecule. The versatility of oxazole chemistry allows for the late-stage functionalization of molecules, where the oxazole moiety is introduced to complete a synthetic target. nih.gov

Design and Development of Novel Catalytic Systems and Ligands Incorporating Oxazole Moieties

The incorporation of heterocyclic units into ligand frameworks is a cornerstone of modern catalyst design. The oxazole nucleus, with its sp2-hybridized nitrogen atom, possesses a lone pair of electrons capable of coordinating with transition metals. proquest.com This property has been exploited in the development of ligands for a range of catalytic transformations. mdpi.comacs.org

Oxazole-containing ligands can be designed as monodentate, bidentate, or tridentate systems, influencing the geometry and electronic properties of the resulting metal complex. proquest.com For a molecule such as this compound, the oxazole nitrogen can act as a coordinating atom. By introducing other donor atoms into the molecule, it could be elaborated into a chelating ligand. Research has demonstrated the successful application of oxazole-based ligands in various catalytic processes. proquest.commdpi.comacs.org

Table 2: Applications of Oxazole-Containing Ligands in Catalysis

| Metal Center | Ligand Type | Catalytic Application |

|---|---|---|

| Vanadium | (4,5-dihydro-1,3-oxazol-2-yl)-1,3-oxazoles | Ethylene polymerization and ethylene-norbornene copolymerization. proquest.commdpi.com |

| Rhodium | N,C-Chelating Oxazole-Carbene | Hydrosilylation of acetophenone. acs.org |

| Platinum | N,C-Chelating Oxazole-Carbene | Hydrosilylation of alkenes and alkynes. acs.org |

| Palladium | N,C-Chelating Oxazole-Carbene | Formation of bis-carbene palladium complexes. acs.org |

The steric and electronic properties of the ligand are critical for catalytic activity and selectivity. The 4-methylvaleryl group on this compound would impart specific steric hindrance around the metal center, potentially influencing substrate approach and the stereochemical outcome of a reaction. The robust nature of the aromatic oxazole ring ensures ligand stability under catalytic conditions. acs.org

Integration of Oxazole Architectures in Advanced Materials Science Applications

The unique electronic and photophysical properties of the oxazole ring have led to its investigation for use in advanced materials. thepharmajournal.com Oxazole-containing compounds have been explored for applications in semiconductor devices and as non-linear optical materials due to the delocalized π-system of the heterocycle. thepharmajournal.com

In the field of polymer chemistry, oxazole moieties can be incorporated into the main chain or as pendant groups to bestow specific properties upon the resulting material. For instance, vanadium catalysts bearing oxazole-based ligands have been used for ethylene-norbornene copolymerization, demonstrating the compatibility of the oxazole unit with polymerization processes. proquest.commdpi.com The incorporation of a unit like this compound into a polymer could influence its thermal stability, solubility, and morphology. The bulky, aliphatic 4-methylvaleryl side chain could increase the free volume within the polymer matrix and enhance its solubility in organic solvents.

Furthermore, the inherent fluorescence potential of some oxazole derivatives suggests possible applications in organic light-emitting diodes (OLEDs) or as fluorescent probes and sensors. The specific substitution pattern on the oxazole ring dictates its emission and absorption characteristics.

Role as Key Synthetic Intermediates for Diverse Chemical Entities

Beyond their role as stable building blocks, oxazoles can serve as reactive intermediates that are transformed into other chemical structures. The oxazole ring can participate as a diene in Diels-Alder reactions, providing a powerful route to substituted pyridines. pharmaguideline.comwikipedia.org This transformation is particularly valuable as it allows for the construction of the pyridine (B92270) core, which is another privileged scaffold in medicinal chemistry. In this context, this compound could react with a dienophile, leading to a pyridine derivative that retains the 4-methylvaleryl group.

The oxazole ring is also a precursor in the synthesis of other heterocycles like furans. beilstein-journals.org The ability to deprotonate the C2 position of the oxazole ring opens pathways for further functionalization, creating more complex intermediates. wikipedia.org These transformations underscore the utility of oxazoles as "masked" synthons for other important molecular frameworks.

Table 3: Transformations of Oxazoles as Synthetic Intermediates

| Reaction Type | Reactants | Product | Significance |

|---|---|---|---|

| Diels-Alder Cycloaddition | Oxazole (as diene), Alkenes/Alkynes (as dienophiles) | Pyridine or Furan (B31954) derivatives | A classic route to highly substituted pyridines, including precursors to Vitamin B6. pharmaguideline.comwikipedia.orgbeilstein-journals.org |

| Nucleophilic Displacement | 2-(Halomethyl)oxazoles, Nucleophiles (e.g., NaN₃) | 2-(Azidomethyl)oxazoles | Demonstrates the use of functionalized oxazoles as platforms for introducing new functional groups. beilstein-journals.org |

| Glycoside Synthesis | 2-Methyl-glyco-[2,1-d]-2-oxazolines, Alcohols | 1,2-trans-glycosides | Oxazoline (B21484) intermediates are crucial for the stereoselective synthesis of complex carbohydrates. nih.gov |

Applications in Agrochemical Chemical Research and Development

The oxazole scaffold is frequently found in molecules exhibiting a wide range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties. nih.govpharmaguideline.comorganic-chemistry.org This broad bioactivity extends to the agrochemical sector, where oxazole-containing compounds have been developed as herbicides, pesticides, and fungicides. thepharmajournal.commdpi.com The ability of the oxazole ring to engage in various non-covalent interactions with biological targets like enzymes makes it a privileged structure in the design of new active ingredients. nih.gov

While specific agrochemical data for this compound is not publicly available, its structure fits the general profile of a candidate molecule for screening programs. The 2-acyl functionality and the lipophilic side chain are features that can be systematically varied to optimize activity against specific agricultural pests or weeds. The presence of the oxazole moiety in natural peptides, many of which have potent biological effects, provides a strong rationale for exploring synthetic derivatives in an agrochemical context. mdpi.com The search for new modes of action to combat resistance is a major driver in agrochemical research, and novel heterocyclic compounds like this compound represent a potential source of innovation.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Phosphorus pentachloride |

| Pyridine |

| Sulfuric acid |

| Tosylmethyl isocyanide (TosMIC) |

| Vitamin B6 |

| Acetophenone |

| Diphenylsilane |

| Ethylene |

| Norbornene |

| Furan |

常见问题

Q. What are the established synthetic methodologies for preparing 2-substituted oxazole derivatives, such as 2-(4-Methylvaleryl)oxazole?

- Methodological Answer : The synthesis of 2-substituted oxazoles typically involves cyclization reactions or functionalization of pre-existing oxazole cores. Key approaches include:

- Robinson-Gabriel Synthesis : Cyclodehydration of 2-acylamino ketones using agents like phosphorus oxychloride (POCl₃) to form the oxazole ring .

- Lewis Acid-Catalyzed Reactions : For example, chloromethylation of oxazole using chloromethyl methyl ether and ZnCl₂ as a catalyst, which can be adapted for introducing valeryl groups .

- Cyclization of Amino Ketones : Substituted benzamidoacetophenones cyclize under acidic conditions to yield 2-aryloxazoles, with yields influenced by substituent electronic effects (e.g., nitro groups reduce yields due to electron withdrawal) .

Q. How can researchers characterize the structural and electronic properties of oxazole derivatives?

- Methodological Answer :

- Spectroscopy :

- IR Spectroscopy : Identifies functional groups (e.g., C=O, C=N) and hydrogen bonding in oxazole-metal complexes .

- NMR (¹H/¹³C) : Reveals substituent effects on ring electron density and confirms regiochemistry .

- Elemental Analysis : Validates purity and stoichiometry, especially for metal complexes .

- UV-Vis Spectroscopy : Used to study conjugation effects and excited-state behavior (e.g., ESIPT in hydroxyphenyl-oxazoles) .

Q. What are the key considerations in optimizing reaction conditions for oxazole cyclization reactions?

- Methodological Answer :

-